molecular formula C14H20N2O3 B6665223 3-[1-(4-methyl-1H-pyrrole-3-carbonyl)piperidin-3-yl]propanoic acid

3-[1-(4-methyl-1H-pyrrole-3-carbonyl)piperidin-3-yl]propanoic acid

Cat. No.: B6665223
M. Wt: 264.32 g/mol
InChI Key: ZABAUYMUEBJNMF-UHFFFAOYSA-N
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Description

3-[1-(4-methyl-1H-pyrrole-3-carbonyl)piperidin-3-yl]propanoic acid is a complex organic compound featuring a pyrrole ring, a piperidine ring, and a propanoic acid moiety. This compound is of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(4-methyl-1H-pyrrole-3-carbonyl)piperidin-3-yl]propanoic acid typically involves multiple steps, starting with the formation of the pyrrole ring, followed by the introduction of the piperidine and propanoic acid groups. Common synthetic routes include:

  • Condensation Reactions: Formation of the pyrrole ring through condensation reactions involving amino acids or their derivatives.

  • Piperidine Synthesis: Introduction of the piperidine ring through cyclization reactions.

  • Esterification: Formation of the propanoic acid moiety through esterification reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be employed to reduce double or triple bonds or to convert functional groups.

  • Substitution: Substitution reactions can be used to replace one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2).

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine), alkyl halides, and nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or alcohols.

  • Reduction: Formation of alkanes, alkenes, or alcohols.

  • Substitution: Formation of halogenated compounds, ethers, or amines.

Chemistry:

  • Catalyst Development: This compound can be used as a precursor or catalyst in various chemical reactions.

  • Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

  • Biological Activity: Potential biological activities include antimicrobial, antiviral, and anti-inflammatory properties.

  • Drug Development: It may be used in the development of new pharmaceuticals targeting specific diseases.

Medicine:

  • Therapeutic Applications: Potential use in the treatment of diseases such as cancer, infections, and inflammatory conditions.

  • Drug Delivery: It may be used in drug delivery systems to improve the efficacy and targeting of therapeutic agents.

Industry:

  • Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-[1-(4-methyl-1H-pyrrole-3-carbonyl)piperidin-3-yl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to biological responses. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • Indole Derivatives: Compounds containing the indole ring system, which are known for their biological activity.

  • Pyrrole Derivatives: Compounds containing the pyrrole ring, which are used in various pharmaceuticals and materials.

  • Piperidine Derivatives: Compounds containing the piperidine ring, which are used in the synthesis of pharmaceuticals and other chemicals.

Uniqueness: 3-[1-(4-methyl-1H-pyrrole-3-carbonyl)piperidin-3-yl]propanoic acid is unique due to its combination of the pyrrole, piperidine, and propanoic acid moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[1-(4-methyl-1H-pyrrole-3-carbonyl)piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-7-15-8-12(10)14(19)16-6-2-3-11(9-16)4-5-13(17)18/h7-8,11,15H,2-6,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABAUYMUEBJNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C1C(=O)N2CCCC(C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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